4-Fluoro-1-isocyanato-2-methoxybenzene
Overview
Description
4-Fluoro-1-isocyanato-2-methoxybenzene is a useful research compound. Its molecular formula is C8H6FNO2 and its molecular weight is 167.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Catalysis
The synthesis and applications of 4-Fluoro-1-isocyanato-2-methoxybenzene in chemical reactions have been explored for various purposes, including the development of fluorogenic aldehydes and photocatalytic transformations. One study described the creation of a fluorogenic aldehyde bearing a 1,2,3-triazole moiety, useful for monitoring the progress of aldol reactions through fluorescence changes. This compound was connected to a methoxy-naphthyl group through a triazole moiety, with the formylphenyl group acting as a quencher to suppress fluorescence, which increased significantly upon reaction completion (Guo & Tanaka, 2009).
Another study highlighted the use of 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), a powerful organophotocatalyst with broad applicability in various organic reactions, demonstrating the evolving role of such fluorinated compounds in enhancing photocatalytic efficiencies (Shang et al., 2019).
Selective Organic Transformations
The selective electrochemical thiocyanation of anisole (methoxybenzene) showcased the high regio- and isomeric-selectivity achievable in organic transformations involving methoxybenzene derivatives. This study provided insights into the mechanism and the influence of various parameters on the thiocyanation process, which can be relevant for the derivatization of compounds like this compound (Gitkis & Becker, 2006).
Biological Activity and Crystallography
Research on the synthesis and biological activity of heterocyclic compounds incorporating triazole moieties, similar in complexity to this compound, revealed potential applications in medicinal chemistry. The study detailed the synthesis, crystal structure, and biological activities of a compound, emphasizing the role of such structures in drug design and development (Saleem et al., 2018).
Mechanism of Action
Target of Action
It is known that isocyanates can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Based on the general behavior of isocyanates, it can be inferred that the isocyanate group (-n=c=o) in the molecule would react with compounds containing active hydrogen atoms . This reaction typically results in the formation of a covalent bond, altering the structure and properties of the target molecule .
Pharmacokinetics
It is known that the physical form of this compound is a powder and it is typically stored at 4 degrees celsius . These factors could potentially influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-1-isocyanato-2-methoxybenzene. For instance, the compound’s reactivity with water and other compounds containing active hydrogen atoms suggests that its action could be influenced by the presence of such compounds in the environment . Additionally, the compound’s storage temperature could affect its stability .
Properties
IUPAC Name |
4-fluoro-1-isocyanato-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c1-12-8-4-6(9)2-3-7(8)10-5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOSSRNHTSJGKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284117 | |
Record name | 4-Fluoro-1-isocyanato-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148624-87-7 | |
Record name | 4-Fluoro-1-isocyanato-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148624-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-1-isocyanato-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501284117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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